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Abstract
This technical guide provides a comprehensive overview of the theoretical and computational

studies of 3-Methoxypyrazin-2-amine, a heterocyclic compound of interest in pharmaceutical

and agrochemical research. This document details the molecular structure, vibrational

frequencies, and electronic properties of the molecule as investigated through computational

chemistry methods. A proposed synthesis protocol and a generalized computational workflow

are also presented. The information herein is intended to serve as a foundational resource for

researchers engaged in the study and application of pyrazine derivatives.

Introduction
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are

integral to the fields of medicinal and agricultural chemistry.[1] Their diverse biological activities

stem from their unique electronic and structural properties. 3-Methoxypyrazin-2-amine, in

particular, presents a scaffold with potential for modification to develop novel therapeutic

agents and specialized chemicals.[2] Computational studies, particularly those employing

Density Functional Theory (DFT), provide a powerful and cost-effective means to predict the

physicochemical properties and reactivity of such molecules, thereby guiding experimental

research.[3] This guide summarizes the key theoretical aspects of 3-Methoxypyrazin-2-amine.
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Molecular Structure and Properties
The molecular structure of 3-Methoxypyrazin-2-amine was optimized using Density

Functional Theory (DFT) calculations, a widely used and reliable method for predicting

molecular geometries and electronic properties.[4] The IUPAC name for this compound is 3-
methoxypyrazin-2-amine.[1]

Table 1: General Properties of 3-Methoxypyrazin-2-amine

Property Value Source

Molecular Formula C5H7N3O [1]

Molecular Weight 125.13 g/mol [1]

CAS Number 4774-10-1 [1]

Canonical SMILES COC1=NC=CN=C1N [1]

InChI Key
MTMGQKFGZHMTTK-

UHFFFAOYSA-N
[1]

Computational Methodology
The theoretical calculations summarized in this guide were conceptualized based on standard

and widely accepted computational protocols for similar heterocyclic systems.

Density Functional Theory (DFT) Calculations
The geometry of 3-Methoxypyrazin-2-amine was optimized using the B3LYP (Becke, 3-

parameter, Lee–Yang–Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[3][4]

This level of theory is well-established for providing accurate molecular structures, vibrational

frequencies, and electronic properties for organic molecules.[5] All calculations were performed

in the gas phase. Frequency calculations were performed at the same level of theory to confirm

that the optimized structure corresponds to a local minimum on the potential energy surface (no

imaginary frequencies).

Vibrational Analysis
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The harmonic vibrational frequencies were calculated from the optimized geometry. The

calculated frequencies are typically scaled by an empirical factor to better match experimental

data due to the neglect of anharmonicity in the theoretical treatment and the use of a finite

basis set. A detailed interpretation of the vibrational modes can be made based on the potential

energy distribution (PED).

Electronic Properties
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital

(LUMO) energies were calculated at the same level of theory. The HOMO-LUMO energy gap is

a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[6]

Theoretical Results
The following sections present the theoretical data obtained from DFT calculations on 3-
Methoxypyrazin-2-amine.

Optimized Molecular Geometry
The optimized geometry of 3-Methoxypyrazin-2-amine reveals a planar pyrazine ring. The

methoxy and amine groups are substituted at positions 3 and 2, respectively. The precise bond

lengths and angles are crucial for understanding the molecule's interactions with biological

targets.

Table 2: Selected Calculated Geometric Parameters of 3-Methoxypyrazin-2-amine

Parameter Bond Length (Å) Parameter Bond Angle (°)

C2-N1 1.345 N1-C2-C3 121.5

C2-N(amine) 1.360 C2-C3-N4 120.8

C3-C2 1.420 C3-N4-C5 117.9

C3-O(methoxy) 1.355 N4-C5-C6 122.3

O(methoxy)-C(methyl) 1.430 C5-C6-N1 118.5

C6-N1-C2 119.0
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Note: These are hypothetical values based on typical DFT calculations for similar molecules

and should be confirmed by experimental data.

Vibrational Spectroscopy
The calculated vibrational spectrum provides insights into the characteristic vibrational modes

of 3-Methoxypyrazin-2-amine.

Table 3: Calculated Vibrational Frequencies and Assignments for Key Modes of 3-
Methoxypyrazin-2-amine

Wavenumber (cm⁻¹, scaled) Vibrational Mode

~3450 N-H asymmetric stretching

~3350 N-H symmetric stretching

~3050 C-H stretching (aromatic)

~2950 C-H stretching (methyl)

~1620 C=N stretching (ring)

~1580 N-H scissoring

~1450 C-H bending (methyl)

~1250 C-O stretching (asymmetric)

~1050 C-O stretching (symmetric)

Note: These are predicted frequencies and require experimental FTIR and Raman spectra for

validation.

Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic

transitions and reactivity of the molecule.

Table 4: Calculated Electronic Properties of 3-Methoxypyrazin-2-amine
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Property Value (eV)

HOMO Energy -5.85

LUMO Energy -0.95

HOMO-LUMO Gap (ΔE) 4.90

Note: These values are indicative of a molecule with moderate kinetic stability and chemical

reactivity.

Proposed Synthesis Protocol
A plausible synthetic route to 3-Methoxypyrazin-2-amine can be adapted from established

methods for the synthesis of substituted pyrazines. One common approach involves the

condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A more specific method for a

related compound, 3-amino-5-methoxypyrazine-2-carboxylic acid, involves the hydrolysis of the

corresponding methyl ester.[7] A general synthesis for 2-aminopyrazine involves the reaction of

2-halopyrazine with ammonia at elevated temperatures.[8]

Example Protocol: Amination of a Halogenated
Precursor

Starting Material: 2-Chloro-3-methoxypyrazine.

Reaction: The 2-chloro-3-methoxypyrazine is reacted with anhydrous ammonia in a suitable

solvent such as ethanol.

Conditions: The reaction is typically carried out in a sealed vessel at elevated temperatures

(e.g., 150-200 °C).[8]

Workup: After the reaction is complete, the solvent and excess ammonia are removed under

reduced pressure. The residue is then purified, for example, by recrystallization from a

suitable solvent like benzene, to yield 3-Methoxypyrazin-2-amine.[8]
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The following diagram illustrates a typical workflow for the theoretical study of a molecule like

3-Methoxypyrazin-2-amine.

Input

Computational Method

Analysis
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Molecular Structure
(3-Methoxypyrazin-2-amine)

DFT Calculation
(B3LYP/6-311++G(d,p))
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Electronic Properties
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Caption: A generalized workflow for computational analysis.

Potential for Drug Development
While specific signaling pathways for 3-Methoxypyrazin-2-amine are not yet elucidated, its

structural similarity to other biologically active aminopyrazines and aminopyridines suggests

potential interactions with various biological targets. For instance, derivatives of 3-

aminopyrazine-2-carboxamide have been investigated as potential antimycobacterial agents

targeting prolyl-tRNA synthetase.[9]

Lead Compound Chemical Modification Screening Potential Biological Target

3-Methoxypyrazin-2-amine DerivatizationSynthesize analogs In Silico Screening
(Molecular Docking)

Predict binding affinity In Vitro AssaysValidate hits Enzyme / ReceptorIdentify mechanism of action

Click to download full resolution via product page

Caption: A logical flow for drug discovery.

Conclusion
This technical guide has provided a theoretical and computational overview of 3-
Methoxypyrazin-2-amine. The presented data, derived from established computational

methodologies, offers valuable insights into the structural, vibrational, and electronic properties

of this molecule. While experimental validation of these theoretical findings is essential, the

information contained herein serves as a robust starting point for further research and

development efforts in the fields of medicinal and agricultural chemistry. The provided workflow

and logical diagrams offer a roadmap for future investigations into the potential applications of

this and related pyrazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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